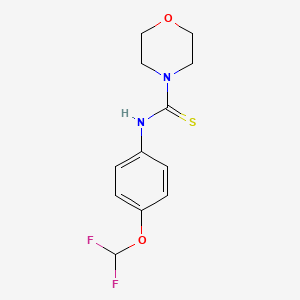

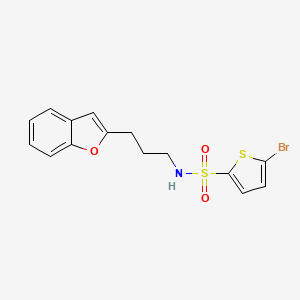

![molecular formula C11H15N5O2 B2831695 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide CAS No. 2309551-42-4](/img/structure/B2831695.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It is a part of a larger family of compounds known as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, which includes our compound of interest, can be effectively achieved by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Other synthetic approaches for the synthesis of related triazolothiadiazine and its derivatives have also been compiled .Scientific Research Applications

Antihistaminic and Anti-inflammatory Applications

Research has demonstrated the synthesis and evaluation of triazolo[4,3-b]pyridazine derivatives for their antihistaminic activity and the ability to inhibit eosinophil infiltration. These compounds have shown potential therapeutic applications for conditions such as atopic dermatitis and allergic rhinitis. The pharmacokinetic study of one such compound indicated it was rapidly hydrolyzed to an active metabolite, highlighting the compound's potential as a dual-acting antihistaminic and anti-inflammatory agent (Gyoten et al., 2003).

Structural and Molecular Studies

Triazole pyridazine derivatives have been subject to structural and molecular studies, including synthesis, crystal structure characterization, density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks. These studies provide insights into the molecular packing, intermolecular interactions, and the compounds' physicochemical properties, which are crucial for understanding their biological activities and potential applications in medicinal chemistry (Sallam et al., 2021).

Antioxidant Properties

The antioxidant abilities of some newly synthesized triazolo[4,3-b][1,3,4]thiadiazin-3-yl derivatives bearing a dimethoxyphenol moiety have been evaluated. These studies revealed significant antioxidant potential, with some compounds showing higher antioxidant activity than ascorbic acid in both DPPH and FRAP assays. This indicates the promise of these derivatives as potent antioxidants for various applications, including the mitigation of oxidative stress-related conditions (Shakir et al., 2017).

Antitubulin Agents

Further research into 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines has revealed their potential as antitubulin agents. These compounds have shown moderate to potent antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents targeting microtubule dynamics in cancer cells. This highlights the versatility of triazole pyridazine derivatives in addressing complex diseases like cancer through novel mechanisms of action (Xu et al., 2016).

Tankyrase Inhibition

A small series of triazolo[4,3-b]pyridazine derivatives has been synthesized and biologically characterized as selective tankyrases (TNKSs) inhibitors. These compounds offer a new class of derivatives for exploring TNKS implications in physiopathological conditions, showcasing the potential of triazolo[4,3-b]pyridazine derivatives in targeted cancer therapy through the inhibition of specific enzymes involved in cancer cell proliferation (Liscio et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial drugs .

Mode of Action

This interaction could potentially disrupt the process of bacterial cell division, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

Given its target, it is likely that it impacts thebacterial cell division pathway .

Result of Action

Given its target, it is reasonable to hypothesize that it may lead to theinhibition of bacterial cell division , potentially resulting in the death of the bacteria or the inhibition of its growth .

properties

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-7(2)11(17)12-6-9-14-13-8-4-5-10(18-3)15-16(8)9/h4-5,7H,6H2,1-3H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTYXZWSTXVJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NN=C2N1N=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

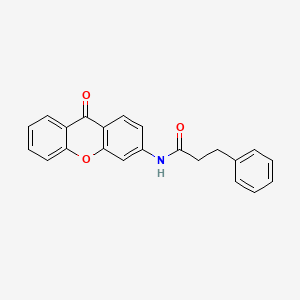

![3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2831612.png)

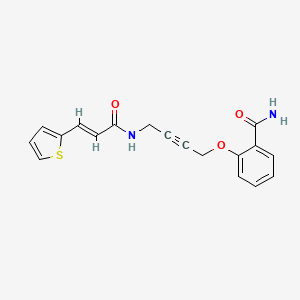

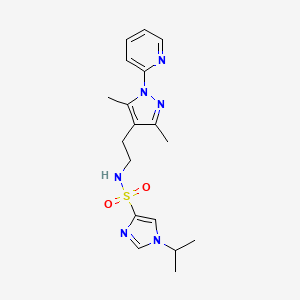

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2831616.png)

![6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2831620.png)

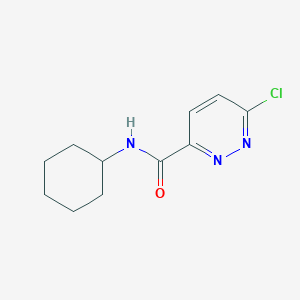

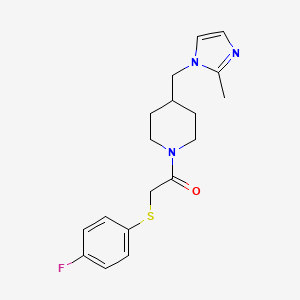

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)

![3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2831632.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2831634.png)